

# N-Boc-PEG36-alcohol: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Boc-PEG36-alcohol*

Cat. No.: *B8115908*

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This technical guide provides an in-depth overview of **N-Boc-PEG36-alcohol**, a heterobifunctional linker widely utilized in pharmaceutical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's chemical properties, structure, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Core Compound Specifications

**N-Boc-PEG36-alcohol** is a high-purity, monofunctional polyethylene glycol (PEG) derivative. Its structure is characterized by a 36-unit PEG chain, which imparts significant hydrophilicity, flexibility, and an extended reach.<sup>[1]</sup> This long PEG spacer is advantageous for bridging target proteins and E3 ubiquitin ligases in PROTAC constructs, potentially enhancing the formation and stability of the ternary complex.<sup>[2]</sup> The molecule is capped at one end with a tert-butyloxycarbonyl (Boc) protected amine and at the other with a terminal primary alcohol. The Boc protecting group offers a stable yet readily cleavable moiety under mild acidic conditions, enabling sequential and controlled conjugation strategies.<sup>[3][4]</sup> The terminal hydroxyl group provides a versatile handle for a variety of chemical modifications.<sup>[5]</sup>

Property	Value	Reference
Molecular Weight	1703.04 g/mol	
Chemical Formula	C77H155NO38	
Purity	Typically ≥95%	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, DCM	
Storage	Recommended at -20°C	

## Strategic Applications in Drug Development

**N-Boc-PEG36-alcohol** is a key building block in several bioconjugation and drug delivery applications:

- **PROTAC Synthesis:** It serves as an extended PEG-based linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
- **PEGylation:** The hydrophilic PEG chain can be conjugated to biomolecules to improve their pharmacokinetic and pharmacodynamic properties, such as increased solubility and reduced immunogenicity.
- **Surface Modification:** This linker can be used to functionalize the surfaces of nanoparticles, medical devices, and sensors to enhance biocompatibility and prevent biofouling.
- **Linker for Antibody-Drug Conjugates (ADCs):** While less common than for PROTACs, PEG linkers like this can be employed in the construction of ADCs to connect the antibody to the cytotoxic payload.

## Experimental Protocols

The following are representative protocols for the key chemical transformations involving **N-Boc-PEG36-alcohol**.

## Boc Group Deprotection

This procedure unmasks the primary amine, making it available for subsequent conjugation.

Reagents and Materials:

- **N-Boc-PEG36-alcohol**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Dissolve **N-Boc-PEG36-alcohol** in anhydrous DCM (e.g., 0.1 M concentration).
- Cool the solution to 0 °C using an ice bath.
- Under a nitrogen atmosphere, slowly add TFA to the solution (typically 20-50% v/v).
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

## Functionalization of the Terminal Alcohol (O-Tosylation)

Activation of the terminal hydroxyl group, for example by tosylation, prepares the linker for nucleophilic substitution.

Reagents and Materials:

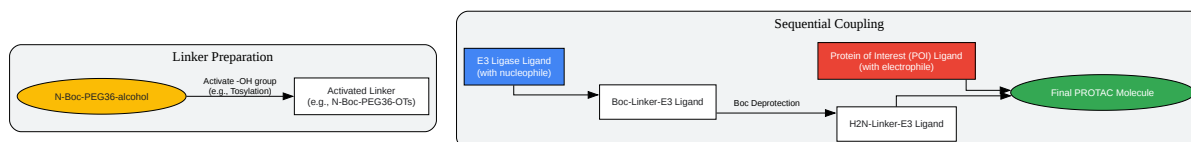
- **N-Boc-PEG36-alcohol**
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- p-toluenesulfonyl chloride (TsCl)
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Dissolve **N-Boc-PEG36-alcohol** (1.0 eq) in anhydrous DCM.
- Add TEA (1.5 eq) or DIPEA to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

## Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **N-Boc-PEG36-alcohol** as the linker.

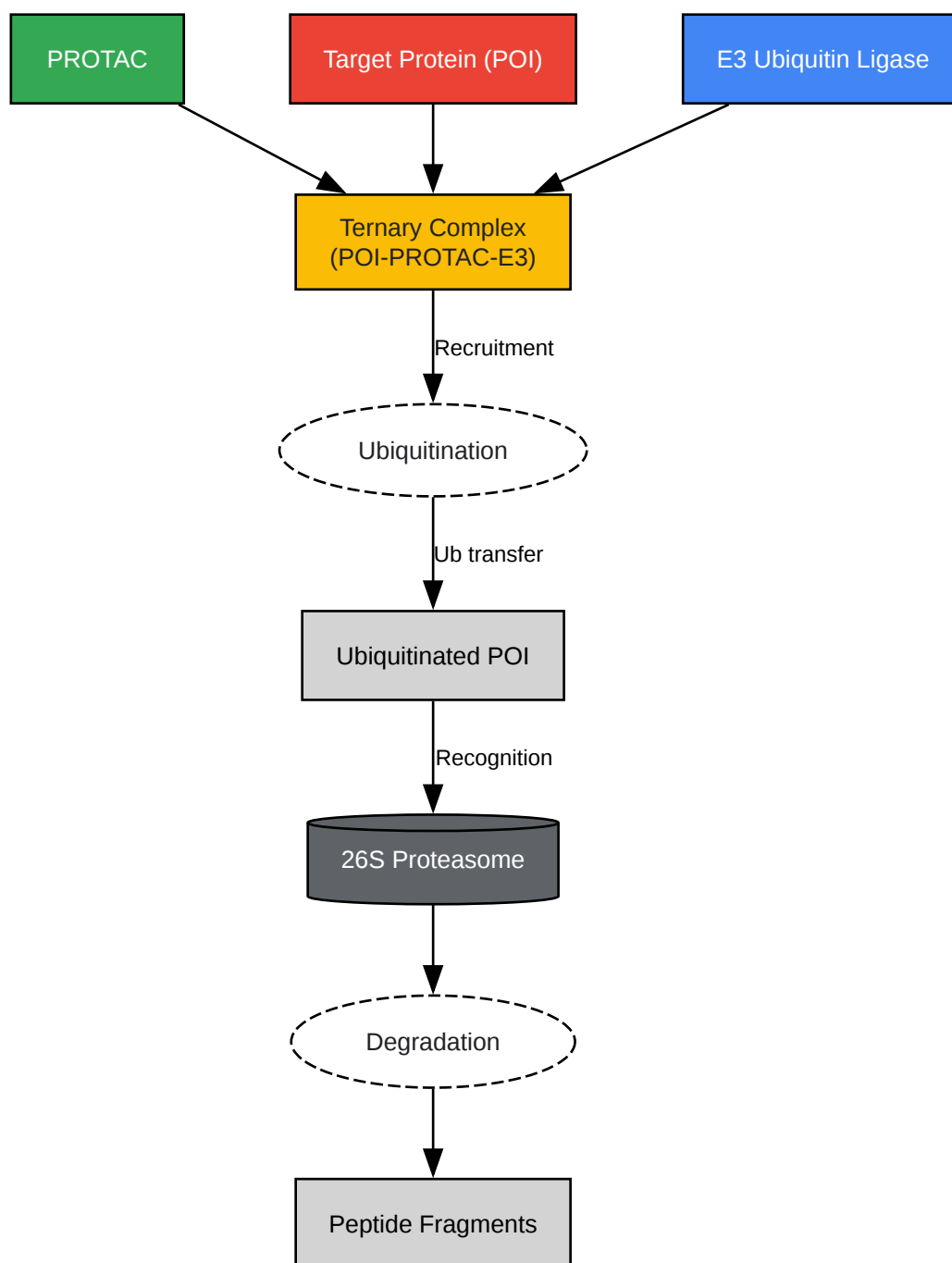


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Caption: Generalized workflow for PROTAC synthesis using **N-Boc-PEG36-alcohol**.

## Signaling Pathway of PROTAC Action

The synthesized PROTAC molecule mediates the degradation of a target protein through the ubiquitin-proteasome system.



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